

# 13C NMR Analysis of 5-Quinolinecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Quinolinecarboxylic acid

Cat. No.: B1296838

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This guide provides a comprehensive overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) analysis of **5-Quinolinecarboxylic acid**, a significant heterocyclic compound in medicinal chemistry and materials science.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and workflow visualizations.

## Introduction to 5-Quinolinecarboxylic Acid

**5-Quinolinecarboxylic acid** ( $\text{C}_{10}\text{H}_7\text{NO}_2$ ) is a derivative of quinoline, a bicyclic aromatic heterocycle.<sup>[2][3][4]</sup> The presence of the carboxylic acid group at the 5-position significantly influences its electronic structure and, consequently, its  $^{13}\text{C}$  NMR spectrum.<sup>[1]</sup> Understanding the  $^{13}\text{C}$  NMR profile is crucial for structural elucidation, purity assessment, and studying its interactions in various chemical and biological systems.

## Predicted $^{13}\text{C}$ NMR Spectroscopic Data

While experimental  $^{13}\text{C}$  NMR data for **5-Quinolinecarboxylic acid** is not readily available in the public domain, a reliable prediction of chemical shifts can be made based on established data for quinoline and the known effects of a carboxylic acid substituent on an aromatic ring. The following table summarizes the predicted  $^{13}\text{C}$  NMR chemical shifts for **5-Quinolinecarboxylic acid**. The numbering of the carbon atoms is in accordance with IUPAC nomenclature for the quinoline ring system.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C2	~150.5	Affected by the electronegativity of the adjacent nitrogen.
C3	~121.5	
C4	~136.0	
C4a	~129.0	Bridgehead carbon.
C5	~130.0	Carbon bearing the carboxylic acid group.
C6	~128.5	
C7	~126.5	
C8	~129.5	
C8a	~148.0	Bridgehead carbon adjacent to nitrogen.
-COOH	~168.0	Carboxyl carbon, typically downfield. <a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocol for $^{13}\text{C}$ NMR Analysis

The following section outlines a standard protocol for acquiring a  $^{13}\text{C}$  NMR spectrum of **5-Quinolinecarboxylic acid**.

### 1. Sample Preparation:

- Solvent Selection:** A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) is a common choice for aromatic carboxylic acids due to its excellent dissolving power. Deuterated chloroform ( $\text{CDCl}_3$ ) can also be used, potentially with the addition of a small amount of deuterated methanol ( $\text{CD}_3\text{OD}$ ) to aid solubility.

- Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for  $^{13}\text{C}$  NMR.
- Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard ( $\delta = 0.0$  ppm).<sup>[7]</sup>

## 2. NMR Spectrometer Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- Nucleus:  $^{13}\text{C}$
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Parameters:
  - Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon signals.
  - Number of Scans (NS): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.<sup>[7]</sup>
  - Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
  - Acquisition Time (AQ): Typically around 1-2 seconds.

## 3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.

- Referencing: The spectrum is referenced to the solvent peak or the internal standard (TMS). For example, the central peak of the  $\text{CDCl}_3$  triplet is set to 77.16 ppm.[8]
- Peak Picking: The chemical shifts of the individual carbon signals are identified and listed.

## Visualizations

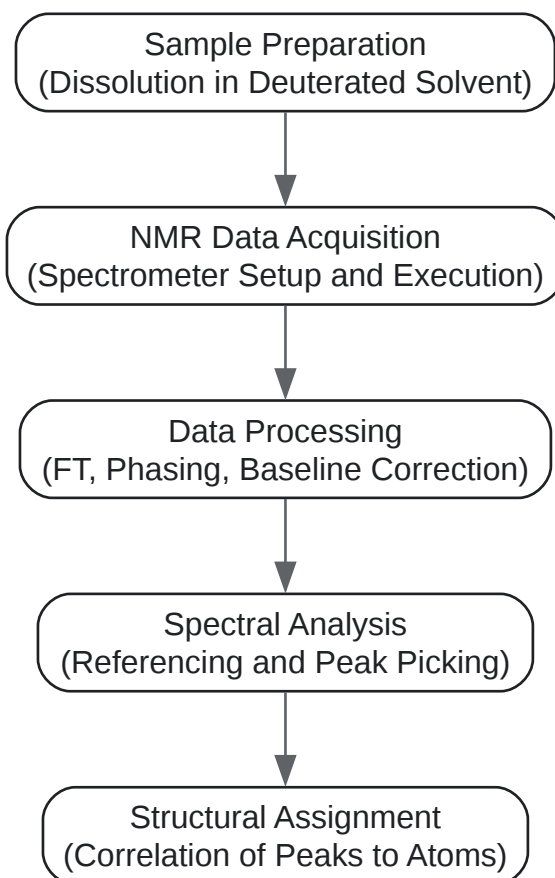
### Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of **5-Quinolinecarboxylic acid** with the carbon atoms numbered for NMR assignment.

Structure of **5-Quinolinecarboxylic acid** with carbon numbering.

### General Workflow for $^{13}\text{C}$ NMR Analysis

This flowchart outlines the key steps involved in the  $^{13}\text{C}$  NMR analysis of a chemical compound like **5-Quinolinecarboxylic acid**.



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### Workflow for $^{13}\text{C}$ NMR Analysis.

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